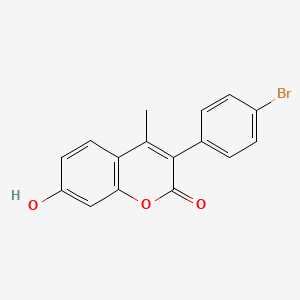3-(4-bromophenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
CAS No.: 31913-53-8
Cat. No.: VC5019258
Molecular Formula: C16H11BrO3
Molecular Weight: 331.165
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31913-53-8 |
|---|---|
| Molecular Formula | C16H11BrO3 |
| Molecular Weight | 331.165 |
| IUPAC Name | 3-(4-bromophenyl)-7-hydroxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C16H11BrO3/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
| Standard InChI Key | KPJSRHQRNCHUAP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Core Coumarin Framework
Coumarins (2H-chromen-2-ones) are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrone moiety. The target compound modifies this core with three functional groups:
-
4-Methyl group: Enhances lipophilicity and influences electronic distribution .
-
7-Hydroxy group: Facilitates hydrogen bonding and participation in chelation .
-
3-(4-Bromophenyl) substituent: Introduces steric bulk and electronic effects due to bromine’s electronegativity .
The molecular formula is , with a molecular weight of 331.16 g/mol . Comparative data for related compounds are summarized in Table 1.
Table 1: Comparative Molecular Properties of Coumarin Derivatives
Stereoelectronic Effects
The 4-bromophenyl group at the 3-position induces significant resonance and inductive effects, altering the electron density of the coumarin ring. Bromine’s -I effect withdraws electrons, potentially stabilizing the lactone ring and influencing reactivity . The hydroxyl group at C-7 participates in intramolecular hydrogen bonding with the carbonyl oxygen, as observed in 7-hydroxy-4-methylcoumarin derivatives .
Synthetic Methodologies
Pechmann Condensation
The coumarin core is typically synthesized via the Pechmann reaction, which condenses resorcinol with β-keto esters under acidic conditions . For example, 7-hydroxy-4-methylcoumarin is produced by reacting resorcinol with ethyl acetoacetate in concentrated sulfuric acid :
Introducing the 4-Bromophenyl Group
The 3-(4-bromophenyl) substituent is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A reported method for analogous compounds involves reacting 7-hydroxy-4-methylcoumarin with 4-bromobenzoyl chloride in pyridine with phosphoryl chloride (POCl) as a catalyst :
Reaction conditions: 60–130°C, 5–6 hours .
Purification and Crystallization
The crude product is purified via recrystallization from ethanol-water mixtures, yielding needle-like crystals . Typical yields range from 65% to 71% for similar brominated coumarins .
Spectral Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm):
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-):
C NMR:
Mass Spectrometry
Physicochemical Properties
Solubility
Thermal Stability
Biological Activities and Applications
Antimicrobial Activity
Brominated coumarins demonstrate broad-spectrum antimicrobial effects. For example, 3-(2-bromophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one inhibited Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
Fluorescence Properties
The conjugated π-system and hydroxyl group enable applications in fluorescent probes. Similar coumarins emit blue fluorescence (λ = 450 nm) under UV light .
Comparative Analysis with Related Compounds
Chloro vs. Bromo Substituents
-
Electron-withdrawing capacity: Br > Cl, leading to higher metabolic stability .
-
Biological activity: Brominated derivatives often show enhanced potency due to increased lipophilicity .
Positional Isomerism
The 4-bromophenyl isomer (target compound) is sterically less hindered than the 2-bromo analog , potentially improving binding to biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume